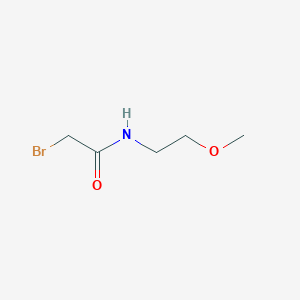

2-bromo-N-(2-methoxyethyl)acetamide

Description

2-Bromo-N-(2-methoxyethyl)acetamide (CAS: 174215-37-3) is a brominated acetamide derivative with the molecular formula C₅H₁₀BrNO₂ and an average molecular weight of 196.044 g/mol . The compound features a methoxyethyl group (-CH₂CH₂OCH₃) attached to the nitrogen atom of the bromoacetamide core. This structural motif confers moderate polarity due to the ether linkage, enhancing solubility in polar solvents like ethanol or methanol. Its applications span synthetic organic chemistry, where it serves as an alkylating agent or intermediate in drug discovery .

Properties

IUPAC Name |

2-bromo-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXVBFBDUXSRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438529 | |

| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174215-37-3 | |

| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-methoxyethylamine with bromoacetyl bromide. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide moiety can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

Preparation Methods

The synthesis of 2-bromo-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-methoxyethylamine with bromoacetyl bromide. This reaction is usually conducted in inert solvents like dichloromethane or chloroform under controlled temperature conditions to ensure optimal yield and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of substituted acetamides.

- Oxidation : The methoxyethyl group can be oxidized to produce aldehydes or carboxylic acids.

- Reduction : The acetamide moiety can be reduced to form primary amines.

Major Products Formed

- From Nucleophilic Substitution : Substituted acetamides.

- From Oxidation : Aldehydes or carboxylic acids.

- From Reduction : Primary amines.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex chemical structures.

Biology

In biological research, this compound is utilized for modifying biomolecules, which aids in studying biological processes. Its reactivity allows researchers to explore interactions between small molecules and larger biological macromolecules.

Medicine

The potential medicinal applications of this compound are significant. It is being investigated as a building block for pharmaceuticals, particularly for developing new drugs targeting various diseases. Preliminary studies suggest that it may exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be employed in various formulations and processes that require specific chemical functionalities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antimicrobial agents .

Cytotoxicity

In vitro assays have revealed that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This property could have implications for treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyethyl)acetamide involves its reactivity with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The methoxyethyl group and acetamide moiety also contribute to its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromoacetamides

Structural and Physicochemical Properties

The following table summarizes key differences between 2-bromo-N-(2-methoxyethyl)acetamide and analogous compounds:

Key Observations:

- Polarity : The methoxyethyl group in the target compound enhances polarity compared to aryl-substituted analogs (e.g., 4-bromophenyl), improving solubility in polar solvents.

- Reactivity : Electron-withdrawing groups (e.g., nitro in C₉H₉BrN₂O₄) increase electrophilicity of the bromine atom, accelerating nucleophilic substitution reactions .

- Crystallinity : Aryl-substituted derivatives (e.g., 4-bromophenyl) exhibit stronger intermolecular interactions (halogen bonding, π-stacking), leading to higher melting points .

Crystallographic and Spectroscopic Insights

- Crystal Packing: Unlike 2-bromoacetamide (monoclinic, P21/c space group) , the methoxyethyl derivative’s structure remains unreported. However, analogous compounds (e.g., 2-bromo-N-(2-hydroxyphenyl)acetamide) form hydrogen-bonded dimers, stabilizing the crystal lattice .

- Spectroscopic Data :

Biological Activity

2-bromo-N-(2-methoxyethyl)acetamide, a compound with the chemical formula CHBrNO and CAS number 10352643, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.

- Chemical Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 196.04 g/mol

- Structural Formula : Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission. This property could have implications for treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Study 2: Cytotoxicity on Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 30 |

The biological activities of this compound are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Interaction : Its potential AChE inhibition suggests a mechanism that could affect neurotransmitter levels in the brain.

- Membrane Disruption : The antimicrobial activity may result from disrupting microbial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.